3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, which is a macrolide antibiotic. This compound is characterized by its molecular formula and a molecular weight of approximately 763 g/mol. It is often referred to as "Azithromycin Related Compound F" and is primarily utilized in pharmaceutical research and development as a reference standard for quality control in azithromycin formulations .
3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, a widely used antibiotic. It is a minor component that can arise during the manufacturing process or storage of azithromycin [].
Research on 3'-N-Demethyl-3'-N-formylazithromycin primarily focuses on its properties as a metabolite of azithromycin. Here are some examples:
Researchers may study how 3'-N-Demethyl-3'-N-formylazithromycin forms and how it is affected by different storage conditions. This information helps ensure that azithromycin medications remain effective throughout their shelf life.
The chemical reactivity of 3'-N-Demethyl-3'-N-formylazithromycin largely mirrors that of azithromycin due to its structural similarities. The compound can undergo various reactions typical of macrolides, including:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for therapeutic use.
3'-N-Demethyl-3'-N-formylazithromycin exhibits biological activities similar to those of azithromycin, primarily acting as an antibiotic against a range of bacterial infections. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide elongation. Studies have shown that this compound retains significant antibacterial efficacy against various pathogens, including Gram-positive and some Gram-negative bacteria .
The synthesis of 3'-N-Demethyl-3'-N-formylazithromycin can be achieved through several methods:
These synthesis methods allow for the production of high-purity reference standards necessary for analytical applications .
3'-N-Demethyl-3'-N-formylazithromycin serves several key applications:
Interaction studies involving 3'-N-Demethyl-3'-N-formylazithromycin primarily focus on its pharmacokinetics and potential drug-drug interactions. Research indicates that this compound may interact with various cytochrome P450 enzymes, influencing the metabolism of co-administered drugs. Additionally, it has been observed to exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains, highlighting its potential role in combination therapy .
Several compounds share structural similarities with 3'-N-Demethyl-3'-N-formylazithromycin. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Azithromycin | Base structure with a lactone ring | Broad-spectrum antibiotic activity |
Erythromycin | Another macrolide with a different sugar moiety | Effective against Gram-positive bacteria |
Clarithromycin | Modified macrolide with additional methyl groups | Enhanced stability and activity against H. pylori |
Roxithromycin | Semi-synthetic derivative of erythromycin | Improved oral bioavailability |
While all these compounds are macrolides with antibacterial properties, 3'-N-Demethyl-3'-N-formylazithromycin is unique due to its specific modifications that affect its pharmacological profile and application as a reference standard in drug formulation .